N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide
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Overview
Description
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a cyanomethyl group, a cyclopentyl group, a fluorine atom, and a methylsulfamoyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide typically involves multiple steps. One common method involves the cyanoacetylation of amines, where the amine group is reacted with cyanoacetic acid derivatives under controlled conditions . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparison with Similar Compounds
Similar Compounds
N-(cyanomethyl)benzamide: A simpler analog with similar inhibitory properties.
N-(1H-tetrazol-5-yl)methylbenzamide: Another derivative with potential biological activities.
Sulfamoyl benzamide derivatives: Compounds with similar structural features and biological activities.
Uniqueness
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom and the methylsulfamoyl group, in particular, enhances its stability and potential as a therapeutic agent.
Properties
IUPAC Name |
N-(cyanomethyl)-N-cyclopentyl-4-fluoro-3-(methylsulfamoyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O3S/c1-18-23(21,22)14-10-11(6-7-13(14)16)15(20)19(9-8-17)12-4-2-3-5-12/h6-7,10,12,18H,2-5,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJLBLKUBYZWCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=CC(=C1)C(=O)N(CC#N)C2CCCC2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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